Cas no 2137582-84-2 (2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester)

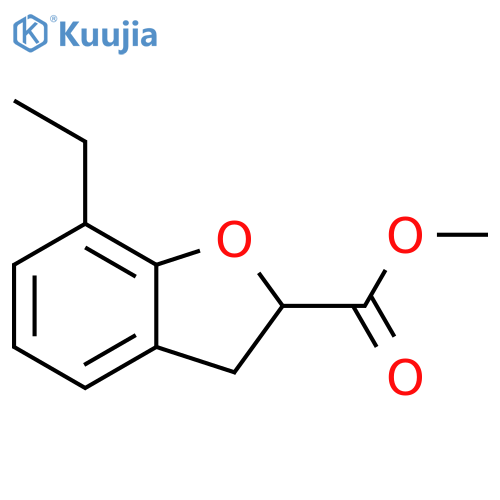

2137582-84-2 structure

商品名:2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester

CAS番号:2137582-84-2

MF:C12H14O3

メガワット:206.237763881683

CID:5297678

2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester

-

- インチ: 1S/C12H14O3/c1-3-8-5-4-6-9-7-10(12(13)14-2)15-11(8)9/h4-6,10H,3,7H2,1-2H3

- InChIKey: BLTZUVCGMMVGMR-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(CC)C=CC=C2CC1C(OC)=O

2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-785252-0.25g |

methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |

2137582-84-2 | 95% | 0.25g |

$1447.0 | 2024-05-22 | |

| Enamine | EN300-785252-0.5g |

methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |

2137582-84-2 | 95% | 0.5g |

$1509.0 | 2024-05-22 | |

| Enamine | EN300-785252-0.05g |

methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |

2137582-84-2 | 95% | 0.05g |

$1320.0 | 2024-05-22 | |

| Enamine | EN300-785252-0.1g |

methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |

2137582-84-2 | 95% | 0.1g |

$1384.0 | 2024-05-22 | |

| Enamine | EN300-785252-5.0g |

methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |

2137582-84-2 | 95% | 5.0g |

$4557.0 | 2024-05-22 | |

| Enamine | EN300-785252-10.0g |

methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |

2137582-84-2 | 95% | 10.0g |

$6758.0 | 2024-05-22 | |

| Enamine | EN300-785252-1.0g |

methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |

2137582-84-2 | 95% | 1.0g |

$1572.0 | 2024-05-22 | |

| Enamine | EN300-785252-2.5g |

methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |

2137582-84-2 | 95% | 2.5g |

$3080.0 | 2024-05-22 |

2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

2137582-84-2 (2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 506-17-2(cis-Vaccenic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量